molecular formula C14H12Cl2N2O5 B2852680 Ethyl 2-[3-(2,4-dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate CAS No. 128043-71-0

Ethyl 2-[3-(2,4-dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate

Cat. No.: B2852680
CAS No.: 128043-71-0
M. Wt: 359.16
InChI Key: KLEINBGUYFLIAT-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(2,4-dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate is a useful research compound. Its molecular formula is C14H12Cl2N2O5 and its molecular weight is 359.16. The purity is usually 95%.
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Biological Activity

Ethyl 2-[3-(2,4-dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate (CAS Number: 320423-00-5) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

  • Chemical Formula : C14H12Cl2N2O5
  • Molecular Weight : 359.16 g/mol
  • Purity : >90% .

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For example, studies have shown that related imidazolidinyl derivatives can protect neuronal cells from oxidative stress-induced damage. These compounds enhance the activities of antioxidant enzymes such as catalase and superoxide dismutase while reducing the levels of reactive oxygen species (ROS) in cellular models .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound may possess anti-inflammatory properties. It has been reported to inhibit the activation of microglial cells, which are implicated in neuroinflammatory processes. This suggests potential therapeutic applications in neurodegenerative diseases characterized by inflammation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it may exhibit inhibitory effects against various bacterial strains. The mechanism of action is hypothesized to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Study 1: Neuroprotective Effects

A study conducted on primary cultured cortical neurons assessed the neuroprotective effects of related compounds. The results indicated that pre-treatment with these compounds significantly reduced apoptosis induced by amyloid-beta toxicity. The protective mechanisms were attributed to modulation of signaling pathways associated with oxidative stress and inflammation .

Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, this compound was tested against three species of Candida. The results demonstrated a dose-dependent inhibition of fungal growth, suggesting its potential as an antifungal agent .

Table 1: Biological Activities of this compound

Activity TypeEffectReference
AntioxidantReduced ROS levels
Anti-inflammatoryInhibited microglial activation
AntimicrobialInhibited Candida species

Table 2: Comparison of Related Compounds

Compound NameAntioxidant ActivityAnti-inflammatory ActivityAntimicrobial Activity
Ethyl 2-[3-(2,4-dichlorobenzyl)-...HighModerateModerate
KHG21834HighHighLow

Properties

IUPAC Name

ethyl 2-[3-[(2,4-dichlorophenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O5/c1-2-23-11(19)7-18-13(21)12(20)17(14(18)22)6-8-3-4-9(15)5-10(8)16/h3-5H,2,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLEINBGUYFLIAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C(=O)N(C1=O)CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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